molecular formula C8H14S2 B14544741 2,6-Diethyl-2,3-dihydro-1,4-dithiine CAS No. 61947-26-0

2,6-Diethyl-2,3-dihydro-1,4-dithiine

Cat. No.: B14544741
CAS No.: 61947-26-0
M. Wt: 174.3 g/mol
InChI Key: YBRYNNHQDCEJJC-UHFFFAOYSA-N
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Description

2,6-Diethyl-2,3-dihydro-1,4-dithiine is a sulfur-containing heterocyclic compound. It belongs to the class of 1,4-dithiins, which are known for their unique chemical properties and potential applications in various fields. The compound’s structure features a six-membered ring with two sulfur atoms and two ethyl groups attached at the 2 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethyl-2,3-dihydro-1,4-dithiine typically involves the reaction of ethyl-substituted precursors with sulfur sources under controlled conditions. One common method is the cyclization of 2,6-diethyl-1,4-dithiane in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods ensure high yields and purity of the compound. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethyl-2,3-dihydro-1,4-dithiine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized derivatives with varied substituents.

Mechanism of Action

The mechanism of action of 2,6-Diethyl-2,3-dihydro-1,4-dithiine involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds or coordination complexes with metals. The compound’s ability to undergo redox reactions also plays a role in its biological and chemical activities .

Properties

CAS No.

61947-26-0

Molecular Formula

C8H14S2

Molecular Weight

174.3 g/mol

IUPAC Name

2,6-diethyl-2,3-dihydro-1,4-dithiine

InChI

InChI=1S/C8H14S2/c1-3-7-5-9-6-8(4-2)10-7/h5,8H,3-4,6H2,1-2H3

InChI Key

YBRYNNHQDCEJJC-UHFFFAOYSA-N

Canonical SMILES

CCC1CSC=C(S1)CC

Origin of Product

United States

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